molecular formula C17H19NO4 B2483005 N-benzyl-3,4,5-trimethoxybenzamide CAS No. 3940-84-9

N-benzyl-3,4,5-trimethoxybenzamide

Cat. No. B2483005
CAS RN: 3940-84-9
M. Wt: 301.342
InChI Key: IUHYGONSJUAHBM-UHFFFAOYSA-N
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Description

“N-benzyl-3,4,5-trimethoxybenzamide” is a chemical compound with the linear formula C17H19NO4 . It has a molecular weight of 301.345 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3,4,5-trimethoxybenzamide” is represented by the linear formula C17H19NO4 . More detailed structural information might be available in specific databases or scientific literature.

Scientific Research Applications

  • Synthesis and Structural Elucidation :

    • A study by (Wineholt et al., 1970) detailed the synthesis of related compounds, emphasizing the process's efficiency and yield.
    • Research by (Oliveira et al., 2018) provided a complete structural elucidation of a series of bromobenzamides, including N-(6-bromohexyl)-3,4,5-trimethoxybenzamide, using various spectroscopic techniques.
    • The work of (Saeed & Simpson, 2012) focused on the X-ray diffraction studies of 3,4,5-trimethoxy-N-p-tolylbenzamide, highlighting unusual C–H···π interactions.
  • Potential Therapeutic Applications :

    • Studies have explored the anticonvulsant properties of 3,4,5-trimethoxybenzamides (Chaturvedi et al., 1972) and their ability to inhibit cellular respiratory activity (Singh et al., 1978).
    • A novel series of 3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated for antiproliferative activity against cancer cell lines, with one derivative showing promising results as a potential anti-cancer lead (Li et al., 2020).
    • The antiviral activities of certain derivatives, including N-[4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, were investigated, revealing potential applications in antiviral drug development (Ibba et al., 2018).
  • Neurological and Mental Health Applications :

    • N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers, showing acetylcholinesterase-inhibiting activity and a correlation between in vivo and in vitro results (Piplani et al., 2018).

Safety and Hazards

The safety and hazards associated with “N-benzyl-3,4,5-trimethoxybenzamide” are not clearly defined . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

N-benzyl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-9-13(10-15(21-2)16(14)22-3)17(19)18-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHYGONSJUAHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3,4,5-trimethoxybenzamide

CAS RN

3940-84-9
Record name N-BENZYL-3,4,5-TRIMETHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,4,5-Trimethoxybenzoyl chloride (5.0 g, 21.7 mmol) was dissolved in dichloromethane (50 ml). The reaction mixture was cooled with an ice-bath and benzylamine (4.74 ml, 43.4 mmol) was added slowly. The solid material was removed by filteration. The filtrate was poured into 30 ml of water. The organic phase was washed several times with water. The crude product was recrystallized from i-propanol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.74 mL
Type
reactant
Reaction Step Two

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